2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932495-84-6
VCID: VC11898746
InChI: InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-5-7-18(25)8-6-17)24(27-20)33-14-21(31)26-19-10-15(2)9-16(3)11-19/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
SMILES: CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl
Molecular Formula: C24H24ClN5O2S
Molecular Weight: 482.0 g/mol

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide

CAS No.: 932495-84-6

Cat. No.: VC11898746

Molecular Formula: C24H24ClN5O2S

Molecular Weight: 482.0 g/mol

* For research use only. Not for human or veterinary use.

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide - 932495-84-6

Specification

CAS No. 932495-84-6
Molecular Formula C24H24ClN5O2S
Molecular Weight 482.0 g/mol
IUPAC Name 2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-5-7-18(25)8-6-17)24(27-20)33-14-21(31)26-19-10-15(2)9-16(3)11-19/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
Standard InChI Key XVYFFPHMIORPHY-UHFFFAOYSA-N
SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl
Canonical SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrazolo[4,3-d]pyrimidine core substituted with:

  • A 4-chlorobenzyl group at position 6.

  • An ethyl group at position 2.

  • A sulfanyl-acetamide side chain at position 5, linked to a 3,5-dimethylphenyl group .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₄ClN₅O₂S
Molecular Weight482.0 g/mol
SMILESCCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)Cl
SolubilityModerate in polar solvents

The electron-withdrawing chlorine and electron-donating methyl groups modulate reactivity and target interactions.

Synthesis and Optimization

Key Synthetic Steps

The synthesis involves:

  • Core Formation: Cyclocondensation of pyrazole precursors with thiourea derivatives.

  • Functionalization:

    • Alkylation at N-2 with ethyl bromide.

    • Introduction of the 4-chlorobenzyl group via nucleophilic substitution.

    • Thioether linkage formation using mercaptoacetamide intermediates .

Challenges

  • Regioselectivity: Separation of regioisomers requires advanced chromatography .

  • Yield Optimization: Modifying reaction conditions (e.g., solvent polarity, catalysts) improves efficiency.

Pharmacological Activities

Mechanism of Action

  • Tubulin Polymerization Inhibition: Disrupts microtubule dynamics, akin to colchicine (IC₅₀ ≈ 0.42–0.49 μM) .

  • Multidrug Resistance (MDR) Circumvention: Retains efficacy in P-glycoprotein-overexpressing cell lines .

In Vitro Efficacy

Cell LineGI₅₀ (nM)Reference
MCF-7 (Breast Cancer)≤10
A549 (Lung Cancer)15

Notable Analogues: Compound 9 (N1-methyl derivative) shows superior in vivo tumor reduction vs. paclitaxel in xenograft models .

Anti-Inflammatory Activity

  • 5-LOX Inhibition: Docking studies suggest interaction with 5-lipoxygenase (Ki ≈ 3.5 nM) .

  • Cytokine Suppression: Reduces IL-6 and TNF-α production in RAW264.7 macrophages (IC₅₀ = 4.38–5.63 μM) .

Structure-Activity Relationships (SAR)

Critical Substituents

  • 4-Chlorobenzyl Group: Enhances target affinity via hydrophobic interactions .

  • 3,5-Dimethylphenyl Acetamide: Improves solubility and bioavailability .

Modifications and Analogues

ModificationEffect on ActivitySource
Replacement of ethyl with cyclopropyl↑ Tubulin inhibition
Sulfonyl vs. sulfanyl↓ Bioavailability

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Solubility: 12 μg/mL (pH 6.5 buffer).

  • Permeability: LogP = 3.2; moderate blood-brain barrier penetration .

Toxicity

  • Acute Toxicity (LD₅₀): >500 mg/kg in murine models .

  • Ulcerogenic Potential: Lower than diclofenac .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potent candidate for taxane-resistant cancers .

  • Inflammation: Viable for acute lung injury (ALI) treatment .

Preclinical Challenges

  • Prodrug Development: Carbamate-linked derivatives enhance solubility without compromising activity .

  • Targeted Delivery: Nanoparticle formulations under investigation .

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